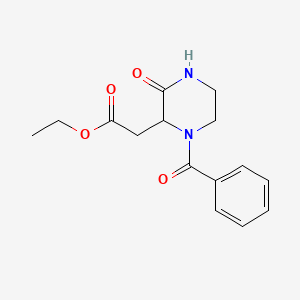

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

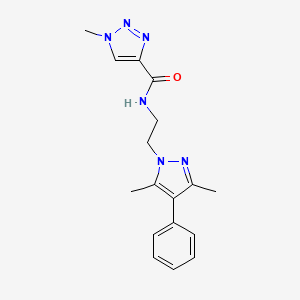

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C15H18N2O4 . It is a solid substance .

Molecular Structure Analysis

The InChI code for Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is 1S/C15H18N2O4/c1-2-21-13(18)10-12-14(19)16-8-9-17(12)15(20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is a solid substance . It has a molecular weight of 290.32 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(1-Benzoyl-3-oxopiperazin-2-yl)acetate plays a crucial role in synthesizing various heterocyclic compounds. For instance, research by Janda (2001) demonstrated its use in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, highlighting its potential in producing compounds with anti-inflammatory and analgesic activities (Janda, 2001).

Antiinflammatory Activity

Ethyl 2-(1-Benzoyl-3-oxopiperazin-2-yl)acetate has been used in the synthesis of derivatives with significant antiinflammatory properties. Abignente et al. (1992) utilized this compound to produce ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, which exhibited notable antiinflammatory activity (Abignente et al., 1992).

Cardiac Protection

A study by Emna et al. (2020) explored the protective effects of a molecule derived from Ethyl 2-(1-Benzoyl-3-oxopiperazin-2-yl)acetate against cardiac remodeling in myocardial infarction. This showcases its potential in developing treatments for heart conditions (Emna et al., 2020).

Antibacterial Activity

Gein et al. (2006) synthesized a series of compounds using Ethyl 2-(1-Benzoyl-3-oxopiperazin-2-yl)acetate, demonstrating antibacterial properties. This indicates its utility in creating new antibiotics (Gein et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate are currently unknown due to the lack of information on its targets and mode of action .

Pharmacokinetics

Some properties can be predicted based on its chemical structure :

- Absorption : The compound’s polar surface area (76 Ų) suggests it may be absorbed in the gastrointestinal tract .

- Distribution : The compound’s logP value (-0.82) indicates it may distribute into tissues .

- Metabolism : The compound contains functional groups that could potentially be metabolized by enzymes in the body .

- Excretion : The compound is likely excreted in the urine, although this would depend on its metabolism .

Result of Action

The molecular and cellular effects of Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate’s action are currently unknown due to the lack of information on its targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity .

properties

IUPAC Name |

ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-13(18)10-12-14(19)16-8-9-17(12)15(20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJVSWYRAWRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B2446545.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2446547.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446550.png)

![N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-fluorobenzyl)urea](/img/structure/B2446553.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)

![1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2446557.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)

![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)